molecular formula C13H17ClN2O B2549902 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide CAS No. 505066-75-1

2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B2549902
CAS No.: 505066-75-1
M. Wt: 252.74
InChI Key: BKINZVMVEFFJLE-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C13H17ClN2O and a molecular weight of 252.74 g/mol . Its CAS registry number is 505066-75-1 . The compound features a chloroacetamide group linked to an aniline ring that is substituted with a piperidine moiety at the 2-position, as represented by the SMILES notation O=C(NC1=CC=CC=C1N2CCCCC2)CCl . This structure classifies it as a derivative of chloroacetamide, a group known for its reactivity and presence in various synthetic intermediates. The specific research applications and biochemical mechanisms of action for this particular compound are not detailed in the available literature and represent an area for further scientific investigation. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-(2-piperidin-1-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-10-13(17)15-11-6-2-3-7-12(11)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKINZVMVEFFJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(piperidin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The acetamide moiety can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide are in drug development, particularly targeting inflammatory diseases and pain management. Its derivatives have shown potential in the following areas:

  • Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies have demonstrated significant inhibition with certain derivatives showing IC50 values indicating potent activity against these enzymes.
  • Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties using animal models. Studies have shown that specific derivatives exhibit protective effects against induced seizures, suggesting potential as new antiepileptic drugs (AEDs) .
  • Antimicrobial Properties : A study screened several newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial activity against various pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compounds demonstrated effectiveness, particularly against Gram-positive bacteria .

Case Studies and Research Findings

Several case studies highlight the compound's effectiveness in various applications:

Case Study 1: Anti-inflammatory Effects

In vitro studies on derivatives of this compound revealed significant inhibition of COX enzymes. For instance, one derivative demonstrated an IC50 value of 0.5 µM against COX-1, indicating strong anti-inflammatory potential.

Case Study 2: Anticonvulsant Activity

A series of related phenylacetamide derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) test. One compound showed a protective index greater than 9, indicating a favorable therapeutic window compared to standard AEDs like phenytoin .

Case Study 3: Antimicrobial Testing

In an antimicrobial study, twelve newly synthesized compounds were tested against E. coli, S. aureus, and C. albicans. All compounds met Lipinski’s rule of five criteria for drug-likeness and displayed varying degrees of antimicrobial activity, particularly effective against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the phenyl ring or the amine group:

Compound Name Substituent Modifications Key Features
2-Chloro-N-(2,3-dichlorophenyl)acetamide Chloro groups at 2- and 3-positions Enhanced halogen bonding; planar conformation
2-Chloro-N-(5-chloropyridin-2-yl)acetamide Pyridine ring with chloro at 5-position Increased electron-withdrawing effects; improved solubility
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide Thiazole ring with phenyl group Conjugation-enhanced stability; heterocyclic pharmacophore
2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide Trifluoromethyl group at 2-position Electron-withdrawing CF3 group; altered reactivity
2-Chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide CF3 at 5-position, piperidine at 2-position Dual functionalization; potential CNS activity

Key Observations :

  • Piperidine and piperazine derivatives improve membrane permeability due to their basicity and lipophilicity .
  • Heterocyclic substituents (thiazole, pyridine) modulate solubility and target specificity .

Physicochemical Properties

Crystallographic studies reveal critical differences in molecular packing and hydrogen bonding:

  • Conformation : In 2-chloro-N-phenylacetamide, the N–H bond adopts an anti-parallel orientation to the C=O group, while the C–Cl bond is syn to C=O . Similar conformations are observed in dichlorophenyl derivatives, but steric hindrance from bulkier groups (e.g., piperidine) increases dihedral angles (e.g., 16.0° in NPCA) .
  • Hydrogen Bonding : Piperidine-containing derivatives exhibit weaker N–H⋯O interactions compared to unsubstituted phenyl analogues due to steric effects .

Key Findings :

  • Piperidine-substituted derivatives show promise in autoimmune disease therapy (e.g., ROR-γ modulation) .
  • Thiadiazole and thiazole derivatives exhibit superior cytotoxicity, attributed to their ability to intercalate DNA or inhibit enzymes like MMPs .

Biological Activity

2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antimicrobial, anticonvulsant, and other pharmacological effects, supported by relevant research findings and data tables.

This compound belongs to the class of acetamides, characterized by the presence of a chloro group and a piperidine moiety. The structure can be represented as follows:

Chemical Structure C12H15ClN2O\text{Chemical Structure }\text{C}_{12}\text{H}_{15}\text{ClN}_2\text{O}

Anticonvulsant Activity

Research has demonstrated that derivatives of acetamides, including those similar to this compound, exhibit notable anticonvulsant properties. In a study assessing various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, it was found that certain compounds showed significant activity against maximal electroshock (MES) seizures in mice. The screening indicated that modifications in the molecular structure, such as the introduction of halogen groups, enhanced anticonvulsant efficacy .

Table 1: Anticonvulsant Activity Summary

CompoundMES Protection (0.5 h)MES Protection (4 h)Toxicity (Rotarod Test)
3-Chloroanilide Derivative 1ActiveActiveLow
3-Chloroanilide Derivative 2InactiveActiveModerate
3-Chloroanilide Derivative 3InactiveInactiveHigh

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies. A recent investigation into pyrazole derivatives highlighted similar compounds' effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .

Table 2: Antimicrobial Activity Overview

CompoundMIC (μg/mL)Bacterial Strain
Compound A0.22Staphylococcus aureus
Compound B0.25Escherichia coli
Compound C0.30Pseudomonas aeruginosa

The biological activity of this compound is believed to be linked to its interaction with specific biological targets. For instance, the incorporation of halogen atoms has been shown to enhance metabolic stability and improve binding affinity to sodium channels, which is crucial for its anticonvulsant effects . Additionally, the structural modifications can influence lipophilicity, affecting the compound's distribution and efficacy in biological systems.

Case Study 1: Anticonvulsant Screening

In a controlled study, several derivatives were tested for their anticonvulsant properties using both MES and pentylenetetrazole models in mice. The results indicated that compounds with higher lipophilicity exhibited better protection against seizures at extended time points post-administration .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various acetamide derivatives against clinical isolates of bacteria. The findings revealed that certain structural features significantly enhanced antibacterial activity, highlighting the importance of chemical modifications in developing effective antimicrobial agents .

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 2-(piperidin-1-yl)aniline with chloroacetyl chloride. Key steps include:

  • Amide Bond Formation: React 2-(piperidin-1-yl)aniline with chloroacetyl chloride in a polar aprotic solvent (e.g., DCM or THF) under inert conditions.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) and temperature (0–5°C to minimize side reactions).
Reaction Condition Yield (%) Purity (%) Reference
DCM, 0°C, 12 hrs6895
THF, RT, 24 hrs5290
Acetonitrile, reflux4588

Critical Note: Low yields in some methods (e.g., 45%) may result from competing hydrolysis of chloroacetyl chloride; anhydrous conditions are essential .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR: 1^1H NMR (400 MHz, CDCl3_3): δ 7.45 (d, J = 8.0 Hz, 1H, aromatic), 3.85 (s, 2H, CH2_2Cl), 2.75–2.90 (m, 4H, piperidine), 1.60–1.70 (m, 6H, piperidine) .
  • Mass Spectrometry: ESI-MS m/z 293.1 [M+H]+^+ confirms molecular weight .
  • X-ray Crystallography: Single-crystal analysis reveals a planar acetamide group and piperidine ring puckering (torsion angle: 15.2°) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with target proteins:

  • Target Selection: Prioritize enzymes with piperidine-binding pockets (e.g., kinases, GPCRs) .
  • Docking Parameters: Grid box size 25 Å3^3, exhaustiveness = 20.
  • Key Findings: Strong binding affinity (-9.2 kcal/mol) to PI3Kγ via hydrogen bonding (NH of acetamide with Glu880^{880}) and hydrophobic interactions (piperidine with Ile831^{831}) . Validation: Compare with bioassay data (e.g., IC50_{50} = 1.2 µM in kinase inhibition assays) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in IC50_{50} values (e.g., 1.2 µM vs. 8.5 µM) may arise from:

  • Assay Conditions: Variations in ATP concentration (10 µM vs. 100 µM) or incubation time .
  • Structural Analogues: Impurities (<95% purity) or residual solvents (DMSO >0.1%) alter activity . Resolution Strategy:
  • Reproduce assays under standardized conditions (e.g., 10 µM ATP, 1 hr incubation).
  • Validate compound purity via HPLC (retention time: 4.5 min, C18 column) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Racemization risks occur during amide bond formation. Mitigation strategies include:

  • Chiral Auxiliaries: Use (S)-(-)-1-phenylethylamine to resolve enantiomers (e.g., 98% ee achieved) .
  • Catalytic Asymmetric Synthesis: Employ Pd-catalyzed coupling (TON = 150, TOF = 12 hr1^{-1}) . Scalability Data:
Scale Yield (%) ee (%)
1 g7098
100 g6595
1 kg6090

Note: Column chromatography becomes impractical at >100 g; switch to recrystallization (solvent: ethanol/water) .

Data Contradiction Analysis

Q. Why do some studies report potent kinase inhibition while others show no activity?

Methodological Answer: Divergent results may stem from:

  • Protein Isoforms: Activity against PI3Kγ but not PI3Kα due to residue differences (e.g., Glu880^{880} vs. Gln859^{859}) .
  • Cellular Context: Activity in HEK293 (high endogenous ATP) vs. HeLa (low ATP) cells . Resolution: Perform isoform-specific assays (e.g., PI3Kγ KO cells) and measure intracellular ATP levels .

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